

Application Notes and Protocols for (R)-V-0219

In Vitro Studies

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Compound of Interest

Compound Name: (R)-V-0219

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These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing **(R)-V-0219**, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include diagrams of the relevant signaling pathway and experimental workflows.

Introduction

(R)-V-0219 is the (R)-enantiomer of V-0219, a small molecule identified as a potent, orally active PAM of the GLP-1R.^{[1][2][3][4]} As a PAM, **(R)-V-0219** enhances the receptor's response to its endogenous ligand, GLP-1, rather than activating it directly. This modulation leads to downstream effects such as potentiation of insulin secretion, making it a promising candidate for the treatment of type 2 diabetes and obesity.^{[1][5][6][7][8][9]} The in vitro studies detailed below are crucial for elucidating its mechanism of action and pharmacological profile.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of **(R)-V-0219**.

Assay Type	Cell Line	Parameter	(R)-V-0219	GLP-1	Reference
Calcium Flux	HEK-293 (hGLP-1R)	EC50	10 nM	45 nM	[1][10]
Insulin Secretion Potentiation	Rat INS-1 β -cells	Potentiation of GLP-1 (10 nM) induced secretion	1.8-fold potentiation at 0.1 nM	-	[10]
cAMP Production	HEK-293 (hGLP-1R)	Potentiation of GLP-1	42% higher than GLP-1 alone (at 0.1 nM)	-	[3]

Signaling Pathway

(R)-V-0219 acts as a PAM at the GLP-1 receptor, a Gs-coupled G protein-coupled receptor (GPCR). Upon binding of GLP-1, the receptor undergoes a conformational change, activating the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to calcium mobilization from intracellular stores and potentiation of glucose-dependent insulin secretion from pancreatic β -cells.

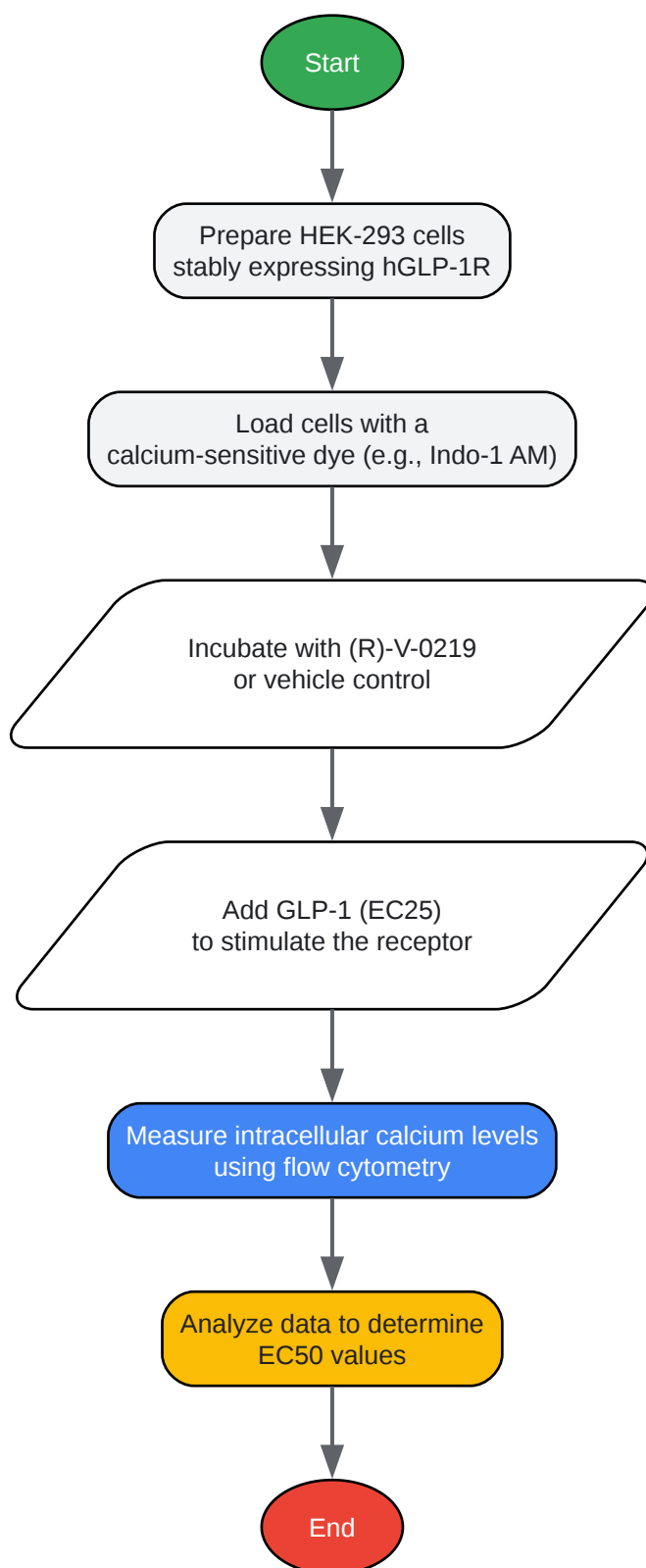
GLP-1R Signaling Pathway Modulated by **(R)-V-0219**.

Experimental Protocols

Calcium Flux Assay

This assay measures the ability of **(R)-V-0219** to potentiate GLP-1-induced intracellular calcium mobilization in cells expressing the human GLP-1 receptor.[2][3]

Experimental Workflow:



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Workflow for the Calcium Flux Assay.

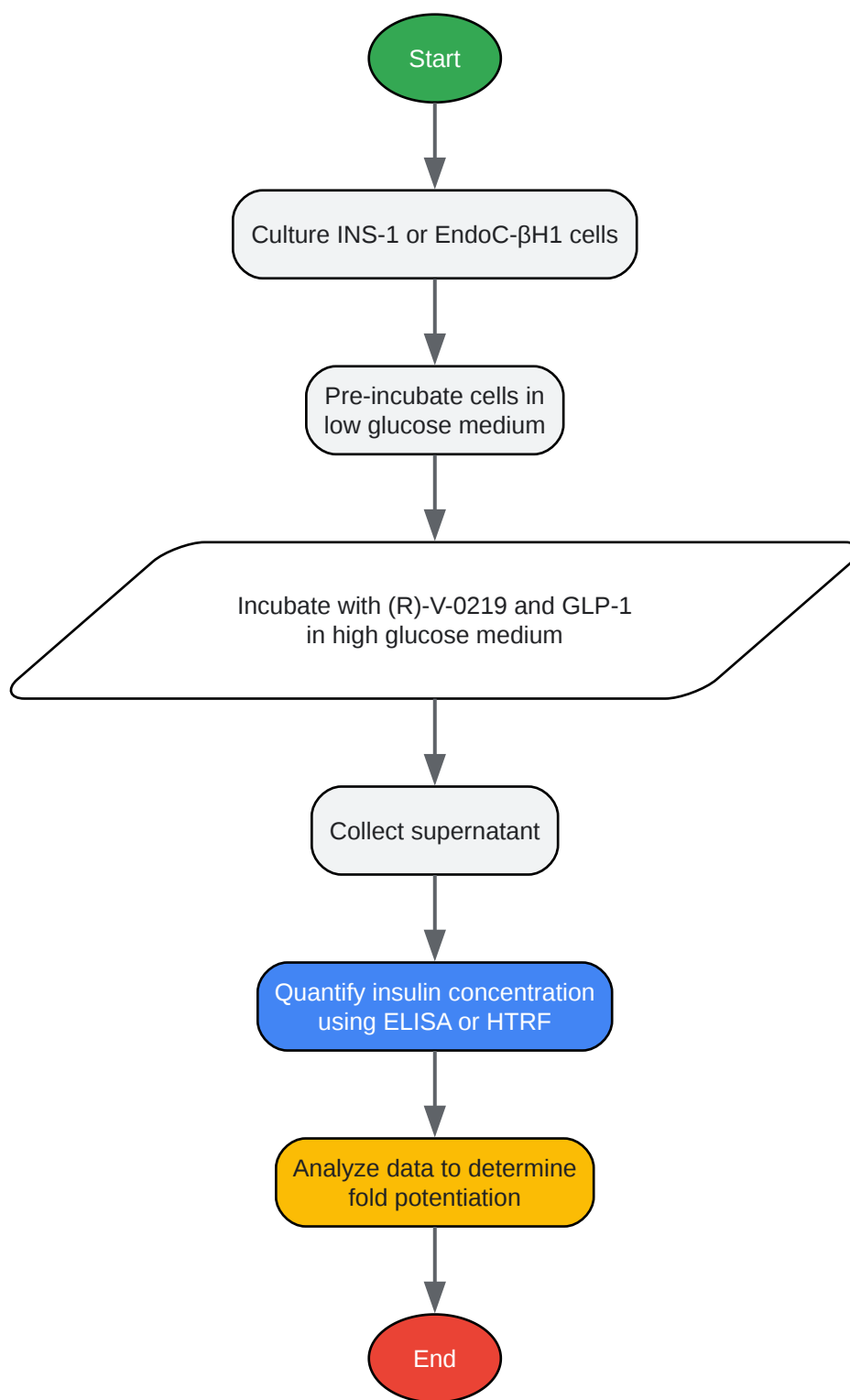
Detailed Methodology:

- **Cell Culture:** Culture HEK-293 cells stably expressing the human GLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
- **Cell Preparation:** On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Dye Loading:** Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM at a final concentration of 1-5 μ M) by incubating at 37°C for 30-60 minutes in the dark.
- **Washing:** After incubation, wash the cells twice with the assay buffer to remove excess dye.
- **Compound Addition:** Resuspend the cells in the assay buffer and add varying concentrations of **(R)-V-0219** or vehicle control. Incubate for 10 minutes at room temperature.
- **Agonist Stimulation:** Add a sub-maximal concentration of GLP-1 (e.g., EC25) to the cells.
- **Data Acquisition:** Immediately after adding GLP-1, acquire data using a flow cytometer capable of measuring the fluorescence of the calcium indicator over time.
- **Data Analysis:** Analyze the kinetic data to determine the percentage of responding cells or the change in fluorescence intensity. Plot dose-response curves to calculate the EC50 values for **(R)-V-0219** in the presence of GLP-1.

Insulin Secretion Assay

This assay evaluates the potentiation of glucose-stimulated insulin secretion (GSIS) by **(R)-V-0219** in pancreatic β -cell lines.[\[10\]](#)

Experimental Workflow:



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Workflow for the Insulin Secretion Assay.

Detailed Methodology:

- Cell Culture: Culture INS-1 or EndoC- β H1 cells in their respective recommended growth media.
- Seeding: Seed the cells into 24- or 48-well plates and allow them to adhere and grow to a suitable confluency.
- Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
- Treatment: Replace the pre-incubation buffer with KRB buffer containing high glucose (e.g., 16.7 mM) and varying concentrations of **(R)-V-0219**, with and without a fixed concentration of GLP-1 (e.g., 10 nM).
- Incubation: Incubate the cells for a defined period (e.g., 30-120 minutes) at 37°C.
- Supernatant Collection: After incubation, collect the supernatant from each well.
- Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available ELISA or HTRF kit.
- Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Calculate the fold potentiation of GLP-1-stimulated insulin secretion by **(R)-V-0219**.

cAMP Accumulation Assay

This assay measures the effect of **(R)-V-0219** on GLP-1-induced cyclic AMP production.

Detailed Methodology:

- Cell Culture: Culture HEK-293 cells stably expressing the hGLP-1R.
- Cell Preparation: Harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
- Compound Addition: Add varying concentrations of **(R)-V-0219** to the cells, followed by the addition of different concentrations of GLP-1.

- Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Quantification: Measure the cAMP levels in the cell lysates using a competitive immunoassay, such as HTRF, ELISA, or radioimmunoassay.
- Data Analysis: Generate dose-response curves for GLP-1 in the presence and absence of **(R)-V-0219**. Analyze the data to determine the potentiation of the GLP-1 response.

Conclusion

The in vitro protocols described provide a robust framework for the characterization of **(R)-V-0219** as a GLP-1R positive allosteric modulator. These assays are essential for determining its potency, efficacy, and mechanism of action, and for guiding further drug development efforts.

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